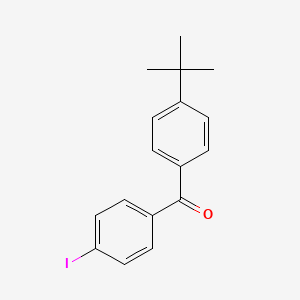

4-Tert-butyl-4'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butyl-4’-iodobenzophenone is an organic compound with the molecular formula C17H17IO. It is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzophenone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-4’-iodobenzophenone typically involves the iodination of 4-tert-butylbenzophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{4-tert-butylbenzophenone} + I_2 + \text{oxidizing agent} \rightarrow \text{4-Tert-butyl-4’-iodobenzophenone} ]

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Tert-butyl-4’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or Heck reaction.

Oxidation and Reduction: The ketone group in the benzophenone core can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.

Heck Reaction: Involves palladium catalysts and alkenes in the presence of a base.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be obtained.

Reduction Products: 4-Tert-butyl-4’-iodobenzhydrol (alcohol derivative).

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate

4-Tert-butyl-4'-iodobenzophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its iodine substituent allows for various nucleophilic substitution reactions, making it a versatile reagent in organic chemistry. The compound can facilitate the formation of carbon-carbon bonds through coupling reactions, particularly when used with palladium catalysts .

Synthetic Routes

Common synthetic methods include the iodination of 4-tert-butylbenzophenone using potassium iodide in a Sandmeyer-type reaction. This process highlights its utility in generating derivatives that are essential for further chemical transformations.

Medicinal Chemistry

Potential Pharmaceutical Applications

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry. Research indicates potential applications in developing pharmaceuticals that target specific pathways or receptors due to its structural characteristics .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its photochemical properties make it suitable for applications in photoinitiators for polymerization processes, enhancing the performance and durability of materials used in various industries .

Biological Studies

Investigating Biological Activity

Research has been conducted to explore the biological activity of this compound, particularly its interactions with biomolecules. Studies suggest that it may exhibit unique biological properties that warrant further investigation, especially regarding its potential effects on cellular processes and signaling pathways .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Tert-butyl-4’-iodobenzophenone in chemical reactions typically involves the activation of the iodine atom, making it a good leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

4-Tert-butylbenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

4-Iodobenzophenone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

Actividad Biológica

4-Tert-butyl-4'-iodobenzophenone (CAS No. 951889-83-1) is an organic compound that has garnered attention in various fields, particularly in photochemistry and medicinal chemistry. This compound is part of the benzophenone family, which is known for its applications as UV filters in sunscreens and in the synthesis of pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15I O, with a molecular weight of 304.12 g/mol. The structure features a central benzophenone core with a tert-butyl group and an iodine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its role as a photoinitiator and its potential endocrine-disrupting effects. Below are the key findings from various studies:

- Photoinitiator Role : The compound acts as a photoinitiator in polymerization processes, absorbing UV light and generating free radicals that initiate polymerization reactions. This property is leveraged in the production of UV-cured coatings and inks.

- UV Absorption : It has been shown to absorb UV radiation effectively, which can protect underlying materials from degradation due to UV exposure.

Endocrine Disruption Potential

Research indicates that compounds similar to this compound may exhibit endocrine-disrupting properties. Studies on related compounds have demonstrated their ability to interact with hormone receptors, potentially leading to adverse health effects.

Case Studies

- Photochemical Studies : In a study examining the photochemical behavior of related compounds, it was noted that structural modifications could significantly alter their biological activity and photostability .

- Toxicological Assessments : Toxicological assessments have indicated that while some derivatives exhibit low toxicity, others may pose risks due to their hormonal activity . Further studies are needed to clarify the specific risks associated with this compound.

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

- Cellular Assays : In vitro assays suggest that exposure to certain concentrations may disrupt cellular functions related to hormone signaling.

- Metabolism Studies : Investigations into the metabolism of similar compounds indicate rapid clearance from biological systems but raise concerns about persistent metabolites that could exert biological effects .

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSQHONWYPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.